molecular formula C6H7BFNO2 B590798 (3-Fluoro-2-methylpyridin-4-YL)boronic acid CAS No. 1310383-56-2

(3-Fluoro-2-methylpyridin-4-YL)boronic acid

Cat. No. B590798
CAS RN: 1310383-56-2
M. Wt: 154.935
InChI Key: WSDDELAHKCYGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Fluoro-2-methylpyridin-4-YL)boronic acid” is a chemical compound with the molecular formula C6H7BFNO2 . It is used in research and has a molecular weight of 154.935 .


Synthesis Analysis

Boronic acids, including “(3-Fluoro-2-methylpyridin-4-YL)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of “(3-Fluoro-2-methylpyridin-4-YL)boronic acid” is represented by the SMILES notation Cc1nccc(B(O)O)c1F .


Chemical Reactions Analysis

Boronic acids, including “(3-Fluoro-2-methylpyridin-4-YL)boronic acid”, are used in Suzuki–Miyaura coupling reactions . They are also involved in the protodeboronation of alkyl boronic esters .


Physical And Chemical Properties Analysis

“(3-Fluoro-2-methylpyridin-4-YL)boronic acid” has a molecular weight of 154.935 and an accurate mass of 155.055 . It is typically stored at room temperature .

Scientific Research Applications

Sensing Applications

Boronic acids, including “(3-Fluoro-2-methylpyridin-4-YL)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the study of biological systems and processes.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.

Separation Technologies

Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the separation of different compounds, which can be particularly useful in analytical chemistry.

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their ability to interact with various biological molecules makes them potential candidates for drug development.

Cross-Coupling Reactions

Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . This is a key reaction in organic synthesis, allowing for the formation of new carbon-carbon bonds.

Catalysis

Borinic acids are also used in catalysis . Their unique properties make them effective catalysts for a variety of chemical reactions.

Materials Science

Borinic acids are used in materials science, including the development of polymer or optoelectronics materials . This opens up a wide range of potential applications in various industries.

Safety and Hazards

“(3-Fluoro-2-methylpyridin-4-YL)boronic acid” is labeled with the signal word 'Warning’ . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use only in a well-ventilated area .

properties

IUPAC Name

(3-fluoro-2-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDDELAHKCYGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678193
Record name (3-Fluoro-2-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310383-56-2
Record name (3-Fluoro-2-methylpyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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